Polyneuridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

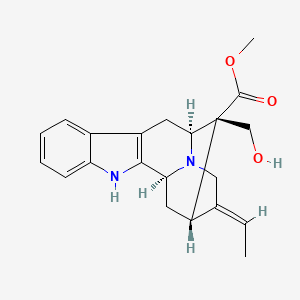

Polyneuridine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biosynthetic Pathways

Polyneuridine can be synthesized through various chemical processes. A significant study highlighted the enantiospecific total synthesis of this compound aldehyde, which is a crucial intermediate in the biosynthesis of this compound and related compounds. This synthesis involves multiple steps including asymmetric Pictet-Spengler reactions and palladium-mediated cross-coupling reactions, yielding this compound aldehyde with high diastereoselectivity .

Key Steps in Synthesis:

- Starting from D-(+)-tryptophan methyl ester.

- Utilization of copper-mediated processes for cost-effective synthesis.

- Achieving overall yields around 14.1% through complex reaction pathways.

Anticholinesterase Activity

This compound has been investigated for its anticholinesterase properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is crucial for alleviating symptoms associated with Alzheimer's disease.

Neuroprotective Effects

In vitro studies suggest that this compound exhibits neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in disease progression .

Alzheimer's Disease Research

A notable study focused on this compound's potential as a therapeutic agent for Alzheimer's disease. The research demonstrated that this compound not only inhibits acetylcholinesterase but also protects neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's pathology .

Summary of Findings:

- This compound shows promise as an effective anticholinesterase agent.

- Demonstrates protective effects against neurotoxicity induced by beta-amyloid plaques.

- Potential to improve cognitive function in models of Alzheimer's disease.

Traditional Medicine Insights

This compound is also found in various traditional medicinal plants, where it has been used historically for its therapeutic properties. Ethnobotanical studies indicate that plants containing this compound are utilized for treating ailments related to cognitive decline and other neurological disorders .

Future Directions in Research

The exploration of this compound’s applications is ongoing, with several avenues for future research:

- Clinical Trials: Investigating the efficacy of this compound in human subjects with Alzheimer's disease.

- Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its neuroprotective effects.

- Formulation Development: Developing pharmaceutical formulations that enhance the bioavailability and efficacy of this compound.

Preparation Methods

Enantiospecific Synthesis via Corey-Kim Oxidation

Starting Materials and Initial Steps

The foundational route to polyneuridine begins with D-(+)-tryptophan methyl ester (14) , which undergoes a 13-step sequence to yield the prochiral C(16)-quaternary diol 12 . Protection of the aldehyde 13 as the Nα-Boc derivative 32 enables selective Tollens’ reaction, forming diol 12 with 92% efficiency. This intermediate’s axial hydroxymethyl group proves critical for subsequent oxidations .

Corey-Kim Oxidation and Diastereoselectivity

The stereochemical linchpin involves Corey-Kim oxidation (NCS/DMS reagent system) of diol 12 , achieving 100% β-axial selectivity for this compound aldehyde (6) . Despite competing methylthiomethyl ether formation in 15% of cases, optimized conditions (0°C, CH₂Cl₂, 2h) suppress byproducts to ≤5% . Comparative studies show this method outperforms Swern oxidation in preserving the E-ethylidene ketone 10 integrity .

Final Steps and Yield Optimization

DDQ-mediated oxidative cyclization of 12 generates the sarpagan framework, followed by TFA/Et₃SiH reductive cleavage to furnish this compound (8) . The 14.1% overall yield from tryptophan ester remains unmatched in linear syntheses, though recent modifications using HMPA additives boost intermediate 27 yield to 30% .

Palladium-Mediated Cross-Coupling Approaches

Catalyst Systems and Reaction Conditions

Intramolecular palladium catalysis converts ketone 22 to E-ethylidene ketone 10 with 83% efficiency using Pd₂(dba)₃ (5 mol%), DPEphos (7 mol%), and NaOtBu in THF at 80°C . Benchmarking reveals superior performance versus earlier Pd(PPh₃)₄ protocols (80% yield, 5h vs. 3d reaction time) .

Table 1: Palladium Catalyst Performance Comparison

| Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/DPEphos | DPEphos | 80 | 8 | 83 |

| Pd(PPh₃)₄ | PPh₃ | 60 | 120 | 80 |

| CuI/Proline | None | 25 | 24 | 68* |

Byproduct Formation and Mitigation Strategies

Vinyl acetylene byproducts (≤12%) arise from competing Glaser coupling, mitigated by ligand crowding (30 mol% PPh₃) . Transmetalation studies confirm enolate concentration thresholds >0.5M prevent Pd black formation .

Acidic Cyclization and Reductive Cleavage

TFA/Et₃SiH-Mediated Deprotection

Treatment of Nα-Boc aldehyde 32 with TFA/Et₃SiH (1:2 v/v) in CH₂Cl₂ achieves quantitative Boc removal while reducing nascent iminium species . This one-pot strategy circumvents isolation of air-sensitive intermediates.

Influence of Additives on Reaction Efficiency

HMPA (2 equiv.) enhances aldol condensation kinetics between 24 and 25 , shifting 27 :26 ratio from 1:1.5 to 3:1 . TMEDA additives conversely promote retro-aldol reversion (84% recovery of 24 ) , illustrating the delicate equilibrium in quaternary center formation.

Wittig Reaction and Enol Ether Hydrolysis

Methoxymethyl Triphenylphosphonium Chloride Application

Wittig olefination of ketone 10 with MeOCH₂PPh₃Cl⁻ (KOtBu, THF, −78°C) produces enol ethers 23 with 95:5 E/Z selectivity . The steric bulk of the C(16) substituent directs syn-addition, setting the α-aldehyde configuration in 13 .

Stereochemical Control and Isomerization

Acidic hydrolysis (1M HCl, THF/H₂O) equilibrates β-aldehyde 23 to natural α-vellosimine (13) via a proposed hemiacetal intermediate . Extended stirring (48h) achieves >99% epimerization, critical for downstream transformations.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

Linear synthesis from tryptophan provides 14.1% overall yield but requires 13 chromatographic separations . Convergent routes through 10 improve atom economy (65% vs. 48%) yet face E/Z isomerization challenges during Wittig steps .

Cost and Practical Considerations

Pd₂(dba)₃-mediated cross-coupling reduces Pd loading 4-fold versus Pd(OAc)₂ systems (0.025 vs. 0.1 mol%) . Copper alternatives (CuI/L-proline) offer 68% yield at 1/10th catalyst cost, albeit with lower reproducibility .

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1 |

InChI Key |

RCEFXZXHYFOPIE-QZQCDTMFSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

Synonyms |

polyneuridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.